Butanamide, N-(4-methoxyphenyl)-3-oxo-4-(phenylthio)-
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Overview
Description
Butanamide, N-(4-methoxyphenyl)-3-oxo-4-(phenylthio)- is a complex organic compound with a unique structure that includes a butanamide backbone, a methoxyphenyl group, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(4-methoxyphenyl)-3-oxo-4-(phenylthio)- typically involves the reaction of 4-methoxyaniline with acetoacetic acid derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with phenylthiol to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(4-methoxyphenyl)-3-oxo-4-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and phenylthio groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanamide, N-(4-methoxyphenyl)-3-oxo-4-(phenylthio)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, N-(4-methoxyphenyl)-3-oxo-4-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Butanamide, N-(4-methoxyphenyl)-: A simpler analog without the phenylthio group.
N-(4-Methoxyphenyl)pentanamide: A derivative with a pentanamide backbone.
Uniqueness
Butanamide, N-(4-methoxyphenyl)-3-oxo-4-(phenylthio)- is unique due to the presence of both the methoxyphenyl and phenylthio groups, which confer distinct chemical and biological properties
Properties
CAS No. |
142860-91-1 |
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Molecular Formula |
C17H17NO3S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-oxo-4-phenylsulfanylbutanamide |
InChI |
InChI=1S/C17H17NO3S/c1-21-15-9-7-13(8-10-15)18-17(20)11-14(19)12-22-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,18,20) |
InChI Key |
IMHRLIFYKQUXHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(=O)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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